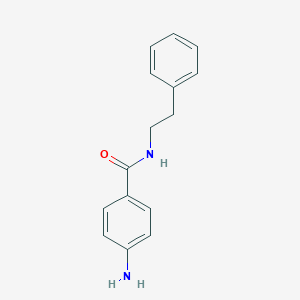

4-amino-N-(2-phenylethyl)benzamide

Description

Properties

IUPAC Name |

4-amino-N-(2-phenylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c16-14-8-6-13(7-9-14)15(18)17-11-10-12-4-2-1-3-5-12/h1-9H,10-11,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHLCBDTDZSJDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357222 | |

| Record name | 4-amino-N-(2-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61251-99-8 | |

| Record name | 4-amino-N-(2-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-(2-phenylethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-amino-N-(2-phenylethyl)benzamide (CAS 61251-99-8): Synthesis, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 4-amino-N-(2-phenylethyl)benzamide, a molecule of increasing interest in the field of epigenetics. We will delve into its chemical properties, provide a detailed and validated synthesis protocol, and explore its biological significance, particularly its role as a potential modulator of DNA methylation. This document is intended to serve as a valuable resource for researchers investigating novel epigenetic modifiers and their therapeutic applications.

Introduction: The Benzamide Scaffold in Epigenetic Research

The benzamide functional group is a cornerstone in medicinal chemistry, appearing in a diverse array of therapeutic agents.[1] In recent years, substituted benzamides have emerged as a promising class of compounds for targeting the epigenetic machinery of the cell. Epigenetic modifications, such as DNA methylation and histone modification, play a crucial role in gene regulation and are often dysregulated in diseases like cancer.

This compound is a derivative of procainamide, a well-known antiarrhythmic drug that has also been shown to inhibit DNA methyltransferase (DNMT) activity.[2][3] As a structural analog, this compound has been investigated for its own potential to modulate DNA methylation, a key epigenetic mark.[4] This guide will provide a detailed exploration of this compound, from its fundamental properties to its biological implications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 61251-99-8 | [5] |

| Molecular Formula | C₁₅H₁₆N₂O | [5] |

| Molecular Weight | 240.30 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Synonyms | 4-amino-N-phenethylbenzamide | [5] |

| Appearance | White to off-white solid | Commercially available data |

| Melting Point | Not available | |

| Solubility | Slightly soluble in water, soluble in organic solvents like ethanol and DMSO. | General knowledge of similar compounds |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through an amide coupling reaction between 4-aminobenzoyl chloride and phenethylamine. This method, a variation of the Schotten-Baumann reaction, is a robust and widely used strategy for the formation of N-substituted benzamides.[4]

Reaction Scheme

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.

Materials:

-

4-Aminobenzoyl chloride (1.0 eq)

-

Phenethylamine (1.05 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenethylamine (1.05 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Dissolve 4-aminobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

-

Causality Behind Experimental Choices

-

Use of Triethylamine: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) byproduct of the reaction, driving the equilibrium towards the formation of the amide product.

-

Dropwise Addition at 0 °C: The reaction between an acyl chloride and an amine is exothermic. Slow, dropwise addition at a reduced temperature helps to control the reaction rate and prevent the formation of side products.

-

Aqueous Work-up: The series of washes with acidic, basic, and neutral solutions effectively removes unreacted starting materials, the triethylamine hydrochloride salt, and other water-soluble impurities.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Spectral Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of both the benzamide and phenylethyl moieties, the methylene protons of the ethyl linker, the amine protons, and the amide proton. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the amide. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (240.30 g/mol ).[5] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H stretching. |

Note: Actual spectral data can be found in databases such as PubChem and SpectraBase for comparison.[1][5]

Biological Activity: A Potential DNA Methyltransferase Inhibitor

The primary biological interest in this compound stems from its potential to act as an inhibitor of DNA methyltransferases (DNMTs). DNMTs are a family of enzymes that catalyze the transfer of a methyl group to the 5-position of cytosine residues in DNA, a process known as DNA methylation.

Mechanism of Action

As a derivative of procainamide, this compound is hypothesized to inhibit DNMTs, leading to a reduction in global DNA methylation (hypomethylation).[4] The proposed mechanism involves the non-covalent interaction of the compound with the catalytic pocket of the DNMT enzyme, thereby preventing its interaction with its natural substrate, S-adenosylmethionine (SAM), and the DNA.

A comparative study on procainamide derivatives suggests that the side chain plays a crucial role in modulating the DNA methylation level. The aromatic phenyl side chain in this compound is thought to contribute to a higher binding affinity for deoxyguanosine (dG) nucleobases within the DNA minor groove, potentially through π-π stacking interactions.[4] This interaction may disrupt the normal process of DNA methylation.

Caption: Proposed mechanism of DNMT inhibition.

Experimental Workflow for Assessing DNMT Inhibition

A standard in vitro assay to determine the inhibitory activity of a compound against DNMTs can be performed as follows:

Caption: Workflow for in vitro DNMT inhibition assay.

Conclusion and Future Directions

This compound is a promising small molecule with potential applications in epigenetic research, particularly in the study of DNA methylation. Its straightforward synthesis and interesting biological activity make it an attractive tool for chemical biology and drug discovery.

Future research should focus on elucidating the precise molecular interactions between this compound and DNMT enzymes through structural biology studies. Furthermore, its effects on gene expression and cellular phenotypes in various disease models, especially cancer, warrant further investigation. The development of more potent and selective analogs based on this scaffold could lead to the discovery of novel epigenetic drugs.

References

-

Rapid synthesis of new DNMT inhibitors derivatives of procainamide. PubMed. [Link]

-

N-(2-Amino-phenyl)-4-(heteroarylmethyl)-benzamides as new histone deacetylase inhibitors. PubMed. [Link]

-

Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. PubMed Central. [Link]

-

Rapid Synthesis of New DNMT Inhibitors Derivatives of Procainamide. ResearchGate. [Link]

-

Comparative study of dG affinity vs. DNA methylation modulating properties of side chain derivatives of procainamide: insight into its DNA hypomethylating effect. CSIR-NCL Library, Pune. [Link]

-

This compound. PubChem. [Link]

-

Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. PubMed. [Link]

-

Effects of a novel histone deacetylase inhibitor, N-(2-aminophenyl) benzamide, on a reversible hypertrophy induced by isoproterenol in in situ rat hearts. PubMed. [Link]

-

Procainamide Inhibits DNA Methylation and Alleviates Multiple Organ Dysfunction in Rats with Endotoxic Shock. PLOS One. [Link]

-

Procainamide Inhibits DNA Methyltransferase in a Human T Cell Line. PubMed. [Link]

-

N-Phenethylbenzamide. PubChem. [Link]

Sources

- 1. N-Phenethylbenzamide | C15H15NO | CID 95083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Procainamide Inhibits DNA Methylation and Alleviates Multiple Organ Dysfunction in Rats with Endotoxic Shock | PLOS One [journals.plos.org]

- 3. Procainamide inhibits DNA methyltransferase in a human T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. library.ncl.res.in [library.ncl.res.in]

- 5. This compound | C15H16N2O | CID 847754 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 4-amino-N-(2-phenylethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-N-(2-phenylethyl)benzamide is a fascinating small molecule that embodies the convergence of two critical pharmacophores in medicinal chemistry: the benzamide and the phenylethylamine moieties. Benzamide derivatives are integral to a wide array of pharmaceuticals, exhibiting diverse biological activities including antiemetic, antipsychotic, and antimicrobial properties.[1][2][3] The structural simplicity and synthetic accessibility of the benzamide scaffold make it a versatile starting point for the development of novel therapeutic agents.[4]

Similarly, the phenylethylamine skeleton is a cornerstone of many neuroactive compounds, acting as a central nervous system stimulant.[5][6] This structural motif is found in endogenous neurotransmitters and a vast number of synthetic drugs.[7] The strategic combination of these two pharmacophores in this compound creates a molecule with significant potential for biological activity, warranting a detailed investigation of its molecular architecture and physicochemical properties. This guide provides a comprehensive technical overview of its structure, synthesis, and characterization, aimed at professionals in drug discovery and development.

Molecular Structure and Crystallography

The definitive three-dimensional arrangement of this compound in the solid state has been determined by X-ray crystallography. The crystal structure data is available in the Crystallography Open Database (COD) under the deposition number 7223802.[3][5][8][9][10][11]

The molecule, with the chemical formula C₁₅H₁₆N₂O, consists of a central benzamide core where the amide nitrogen is substituted with a 2-phenylethyl group.[8] An amino group is attached at the para-position of the benzoyl ring.

Caption: 2D representation of this compound.

Key Crystallographic Data

The following table summarizes key structural parameters obtained from the crystallographic data.[8]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 9.5732 |

| b (Å) | 9.6932 |

| c (Å) | 14.0706 |

| α (°) | 90.00 |

| β (°) | 90.00 |

| γ (°) | 90.00 |

Note: Detailed bond lengths and angles can be obtained from the full crystallographic information file (CIF) from the Crystallography Open Database.

Synthesis of this compound

The synthesis of this compound is most logically achieved through a two-step sequence involving amide bond formation followed by the reduction of a nitro group. This approach is well-established in organic synthesis for preparing aromatic amines.[9]

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of N-(2-phenylethyl)-4-nitrobenzamide

This step involves the formation of an amide bond between 4-nitrobenzoic acid and 2-phenylethylamine. A common and efficient method is the use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt).[2] Alternatively, the more classical Schotten-Baumann reaction can be employed by first converting the carboxylic acid to its more reactive acyl chloride.[4]

Protocol using EDC/HOBt:

-

To a solution of 4-nitrobenzoic acid (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add HOBt (1.1 eq.) and EDC (1.1 eq.).

-

Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Add 2-phenylethylamine (1.0 eq.) to the reaction mixture, followed by a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.) to neutralize the formed HCl.

-

Continue stirring the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield N-(2-phenylethyl)-4-nitrobenzamide.

Step 2: Synthesis of this compound

The final step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[5]

Protocol for Nitro Group Reduction:

-

Dissolve N-(2-phenylethyl)-4-nitrobenzamide (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

-

Stir the mixture vigorously at room temperature until the starting material is completely consumed, as monitored by TLC.

-

Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization if necessary.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.60 | d | 2H | Ar-H (ortho to C=O) |

| ~7.20-7.35 | m | 5H | Ar-H (phenylethyl group) |

| ~6.65 | d | 2H | Ar-H (ortho to NH₂) |

| ~6.10 | t (broad) | 1H | N-H (amide) |

| ~4.00 | s (broad) | 2H | NH₂ |

| ~3.65 | q | 2H | -CH₂-NH- |

| ~2.90 | t | 2H | Ar-CH₂- |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~167.5 | C=O (amide) |

| ~150.0 | C-NH₂ |

| ~139.0 | C (ipso, phenylethyl) |

| ~129.0 | Ar-CH (ortho to C=O) |

| ~128.8 | Ar-CH (phenylethyl) |

| ~128.5 | Ar-CH (phenylethyl) |

| ~126.5 | Ar-CH (phenylethyl) |

| ~125.0 | C (ipso, benzamide) |

| ~114.0 | Ar-CH (ortho to NH₂) |

| ~41.0 | -CH₂-NH- |

| ~35.5 | Ar-CH₂- |

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 240, corresponding to its molecular weight.[8] The fragmentation pattern would likely involve characteristic cleavages of the amide and ethylamine linkages.

Predicted Fragmentation Pattern:

-

m/z 240: Molecular ion [C₁₅H₁₆N₂O]⁺

-

m/z 135: Cleavage of the N-CH₂ bond, yielding the [4-aminobenzoyl]⁺ cation.

-

m/z 120: Formation of the [4-aminobenzamide]⁺ ion.

-

m/z 105: Loss of the amino group from the benzoyl fragment.

-

m/z 91: Formation of the tropylium ion [C₇H₇]⁺ from the phenylethyl moiety.

Physicochemical Properties and Their Relevance in Drug Development

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound, these properties can be estimated by considering its structural features and by comparison with the well-characterized analogous drug, procainamide (4-amino-N-[2-(diethylamino)ethyl]benzamide).[1][4]

| Property | Predicted/Estimated Value | Relevance in Drug Development |

| Molecular Weight | 240.30 g/mol [8] | Conforms to Lipinski's rule of five (<500), suggesting good potential for oral bioavailability. |

| pKa | The aromatic amino group is weakly basic (pKa ~4-5), while the amide is essentially neutral. | Influences the ionization state at physiological pH, which in turn affects solubility, permeability, and receptor binding. |

| logP | Estimated to be in the range of 2-3. | A moderate lipophilicity suggests a balance between aqueous solubility and membrane permeability, which is crucial for absorption and distribution. |

| Solubility | Expected to have low to moderate aqueous solubility, which can be enhanced by salt formation. | Affects dissolution rate and bioavailability. Formulation strategies may be required to improve solubility for oral administration. |

| Hydrogen Bond Donors | 2 (from the primary amine and the amide N-H) | Contributes to interactions with biological targets and influences solubility and permeability. |

| Hydrogen Bond Acceptors | 2 (from the carbonyl oxygen and the primary amine nitrogen) | Important for molecular recognition at the target site and for aqueous solubility. |

Conclusion

This compound is a molecule of significant interest due to its hybrid structure incorporating both benzamide and phenylethylamine pharmacophores. Its molecular structure has been well-defined through X-ray crystallography, and its synthesis can be reliably achieved through established organic chemistry methodologies. The predicted spectroscopic and physicochemical properties suggest that this compound possesses drug-like characteristics, making it a valuable scaffold for further investigation in the pursuit of novel therapeutic agents. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the potential of this and related molecules.

References

- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

-

ResearchGate. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. Retrieved from [Link]

-

Grokipedia. (n.d.). Benzamide. Retrieved from [Link]

- Stanton, R. W., et al. (2001). Design and Synthesis of 4-Substituted Benzamides as Potent, Selective, and Orally Bioavailable IKs Blockers. Journal of Medicinal Chemistry, 44(25), 4371–4388.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-aminoethyl)-4-(2-phenylethynyl)benzamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

-

American Chemical Society. (2023, May 22). 2-Phenylethylamine. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Phenylethylamine (HMDB0012275). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-(4-Fluorophenyl)-4-[(methylsulfonyl)amino]-N-[2-[(2-phenylethyl)(phenylmethyl)amino]ethyl]benzamide hydrochloride. Retrieved from [Link]

- Liu, Y., & Long, Z. (2024). 4-[(2-Phenylethyl)amino]benzoic acid.

- Sabelli, F. R. (1987). [beta Phenylethylamine: psychopharmacological and clinical aspects].

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Mamedov, V. A., et al. (2024). N-(2,2-Diphenylethyl)-4-nitrobenzamide. Molbank, 2024(1), M1775.

-

PubChem. (n.d.). N-(2-amino-5-phenethyl-phenyl)-4-methyl-benzamide. Retrieved from [Link]

-

PubChem. (n.d.). N-Phenethylbenzamide. Retrieved from [Link]

- Al-Majid, A. M., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)

-

PubChem. (n.d.). 4-amino-N-(2-(dimethylamino)ethyl)benzamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10), 273-280.

- Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

-

SpectraBase. (n.d.). Benzamide, 4-butyl-N-(2-phenylethyl)-N-ethyl- - Optional[13C NMR] - Chemical. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzamide, 4-nitro-N-(2-phenylethyl)-N-pentyl- - Optional[13C NMR] - Chemical. Retrieved from [Link]

Sources

- 1. Molecular basis of the different effects of procainamide and N-acetylprocainamide on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.co.za [journals.co.za]

- 3. spectrabase.com [spectrabase.com]

- 4. rsc.org [rsc.org]

- 5. bmse000668 Benzamide at BMRB [bmrb.io]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. N-PHENYL-THIOBENZAMIDE(636-04-4) 1H NMR spectrum [chemicalbook.com]

- 8. Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Crystallography Open Database - Open Access Crystallography [nanocrystallography.research.pdx.edu]

- 11. Crystallography Open Database - an open-access collection of crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characteristics of 4-amino-N-(2-phenylethyl)benzamide

Introduction

4-amino-N-(2-phenylethyl)benzamide is a substituted benzamide featuring a phenethylamine moiety linked via an amide bond to a 4-aminobenzoyl group. This molecular architecture is of significant interest to researchers in medicinal chemistry and materials science. The presence of two primary aromatic amines, a secondary amide, and two phenyl rings provides a rich scaffold for hydrogen bonding, aromatic interactions, and further chemical modification. Notably, this compound is a structural analog of procainamide, a well-known antiarrhythmic agent, with the key difference being the nature of the terminal amine group. Understanding the fundamental physical and chemical characteristics of this compound is paramount for its application in drug design, as an intermediate in complex syntheses, or in the development of novel materials.

This technical guide provides a comprehensive, in-depth analysis of the physical, structural, and spectroscopic properties of this compound. It is intended to serve as a foundational resource for scientists, researchers, and drug development professionals, offering not only established data but also field-proven experimental protocols for its synthesis and characterization.

Molecular Identity and Structure

The unambiguous identification of a chemical entity is the cornerstone of reproducible scientific research. The core identity of this compound is defined by its molecular formula, structure, and standardized chemical identifiers.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 61251-99-8[1] |

| Molecular Formula | C₁₅H₁₆N₂O[1] |

| SMILES | C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)N[1] |

| InChIKey | MIHLCBDTDZSJDS-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of a molecule dictate its behavior in various environments, influencing everything from solubility and stability to its potential for biological interaction.

| Property | Value | Source |

| Molecular Weight | 240.30 g/mol | PubChem[1] |

| XLogP3 | 2.5 | PubChem[1] |

| Topological Polar Surface Area | 55.1 Ų | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Rotatable Bonds | 4 | PubChem[1] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not reported; N-(2-phenylethyl)benzamide (parent) melts at 117-118 °C[2][3] | - |

| Boiling Point | Not reported; predicted for parent compound at 439.0 °C[2][3] | - |

Solubility Profile: Explicit solubility data for this compound is not readily available in the literature. However, based on its structure and comparison to analogous compounds, a qualitative profile can be inferred. The parent compound, N-(2-phenylethyl)benzamide, is insoluble in water but soluble in organic solvents like ethanol and dichloromethane.[2] The introduction of a polar primary amino group at the 4-position is expected to slightly increase its polarity. Therefore, the compound is predicted to be poorly soluble in water and non-polar solvents (e.g., hexanes) but should exhibit good solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF.

Structural and Spectroscopic Characterization

Definitive structural elucidation relies on a combination of analytical techniques. For this compound, a wealth of data, including crystallographic information, provides a complete structural picture.

X-Ray Crystallography

The crystal structure of this compound has been resolved, providing unambiguous proof of its constitution and solid-state conformation.[1] This data is invaluable for understanding packing forces, intermolecular interactions, and for computational modeling studies.

| Crystallographic Parameter | Value |

| Database ID | COD 7223802[1] |

| Space Group | P 2₁ 2₁ 2₁[1] |

| Unit Cell a | 9.5732 Å[1] |

| Unit Cell b | 9.6932 Å[1] |

| Unit Cell c | 14.0706 Å[1] |

| Unit Cell Angles (α, β, γ) | 90.00°[1] |

| Z (Molecules per unit cell) | 4[1] |

Source: Gawade, R. L., et al., RSC Adv., 2016.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 240. The fragmentation pattern is predictable, with primary cleavage sites at the amide C-N bond and the ethyl bridge, leading to characteristic fragments.

-

Key Fragments (GC-MS Data):

-

m/z 120: Corresponds to the [H₂N-C₆H₄-CO]⁺ fragment (4-aminobenzoyl cation). This is a major, stabilizing fragment.

-

m/z 105: Corresponds to the [C₆H₅-CH₂CH₂]⁺ fragment (phenethyl cation).

-

m/z 92: A common fragment from the tropylium ion rearrangement of the phenethyl moiety.

-

-

Database Reference: NIST Mass Spectrometry Data Center reports top peaks at m/z 120, 136, and 92.[1]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

~3450-3300 cm⁻¹: Two distinct bands for the asymmetric and symmetric N-H stretching of the primary amine (-NH₂).

-

~3300 cm⁻¹: A single, sharp band for the N-H stretch of the secondary amide.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the ethyl bridge.

-

~1630-1650 cm⁻¹: A strong, sharp band for the amide I band (C=O carbonyl stretch).

-

~1590-1610 cm⁻¹: Amide II band (N-H bend) and aromatic C=C stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR (Predicted):

-

~7.6-7.8 ppm (d, 2H): Aromatic protons ortho to the carbonyl group.

-

~7.1-7.3 ppm (m, 5H): Protons of the monosubstituted phenethyl ring.

-

~6.5-6.7 ppm (d, 2H): Aromatic protons ortho to the amino group.

-

~5.8-6.5 ppm (br s, 1H): Amide N-H proton.

-

~3.8-4.2 ppm (br s, 2H): Amino -NH₂ protons.

-

~3.5 ppm (q, 2H): Methylene protons adjacent to the amide nitrogen (-NH-CH₂ -).

-

~2.8 ppm (t, 2H): Methylene protons adjacent to the phenyl ring (-CH₂ -Ph).

-

-

¹³C NMR:

-

Spectral data is available on PubChem, confirming the presence of the expected number of aromatic and aliphatic carbons.[1] Key signals include the carbonyl carbon (~167 ppm), and distinct aromatic carbons, with those attached to nitrogen atoms shifted upfield due to electron donation.

-

Experimental Methodologies

This section provides validated protocols for the synthesis and characterization of this compound, designed for reproducibility and integrity.

Synthesis and Purification

The most efficient and logical synthesis follows a two-step pathway: amide bond formation followed by nitro group reduction. This approach utilizes readily available starting materials and employs robust, high-yielding reactions.

Step 1: Synthesis of 4-nitro-N-(2-phenylethyl)benzamide

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add phenethylamine (1.0 eq) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.1 eq) to the solution with stirring. The base is crucial to neutralize the HCl byproduct of the reaction.

-

Acylation: Dissolve 4-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the cooled amine solution over 20-30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude nitro-intermediate, which is often a solid and can be used directly in the next step.

Step 2: Reduction to this compound

-

Setup: Dissolve the crude 4-nitro-N-(2-phenylethyl)benzamide from Step 1 in methanol or ethanol in a flask suitable for hydrogenation.

-

Catalyst: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a positive hydrogen atmosphere (e.g., via a balloon) with vigorous stirring.

-

Reaction: Monitor the reaction by TLC until the starting material is fully consumed (typically 2-6 hours).

-

Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. This step must be done with caution as Pd/C can be pyrophoric. Rinse the Celite pad with the reaction solvent.

-

Isolation & Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product as a crystalline solid.

Characterization Workflow

A self-validating workflow ensures the final compound meets the required identity, purity, and structural confirmation.

Safety and Handling

Based on GHS classification data provided to the European Chemicals Agency (ECHA), this compound should be handled with appropriate care.[1]

-

GHS Hazard Statements:

-

Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear standard Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Conclusion

This compound is a well-characterized molecule with defined physicochemical and structural properties. Its synthesis is straightforward, proceeding through a reliable amide coupling and nitro reduction sequence. The availability of high-resolution crystallographic data provides a solid foundation for advanced applications, such as computational docking studies in drug discovery. This guide consolidates the critical data and methodologies required for researchers to confidently synthesize, handle, and utilize this versatile chemical compound in their scientific endeavors.

References

-

PubChem. This compound | C15H16N2O | CID 847754 . National Center for Biotechnology Information. [Link]

-

PubChem. N-(2-aminoethyl)-4-(2-phenylethynyl)benzamide | C17H16N2O | CID 22040493 . National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of N-(4-Fluorophenyl)-4-[(methylsulfonyl)amino] . [Link]

-

National Institutes of Health. 4-[(2-Phenylethyl)amino]benzoic acid . [Link]

-

PubChem. Benzamide | C7H7NO | CID 2331 . National Center for Biotechnology Information. [Link]

-

PubChem. N,N-diethyl-4-[(Z)-2-phenylethenyl]benzamide . National Center for Biotechnology Information. [Link]

-

PubChem. N-(2-amino-5-phenethyl-phenyl)-4-methyl-benzamide . National Center for Biotechnology Information. [Link]

-

ChemBK. N-(2-phenylethyl)benzamide . [Link]

-

PubChem. N-Phenethylbenzamide | C15H15NO | CID 95083 . National Center for Biotechnology Information. [Link]

-

MDPI. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study . [Link]

-

The Royal Society of Chemistry. Supporting Information . [Link]

- Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

-

ResearchGate. Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... . [Link]

-

SpectraBase. Benzamide, N-(4-ethylphenyl)-2-[[2-[(phenylmethyl)thio]acetyl]amino] - Optional[Vapor Phase IR] - Spectrum . [Link]

-

PubChem. 4-amino-N-(2-(dimethylamino)ethyl)benzamide . National Center for Biotechnology Information. [Link]

-

Wikipedia. Benzamide . [Link]

-

The Fragrance Conservatory. 4-t-Amylcyclohexanone - The Ingredient Directory . [Link]

Sources

solubility of 4-amino-N-(2-phenylethyl)benzamide in organic solvents

An In-Depth Technical Guide to the Solubility of 4-amino-N-(2-phenylethyl)benzamide in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and formulation development. This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS: 61251-99-8), a compound of interest in drug discovery and organic synthesis.[1] Due to the limited availability of direct experimental data in public literature, this document establishes a robust predictive framework based on first principles of physical organic chemistry and data from structural analogs. Furthermore, it outlines detailed, industry-standard protocols for the empirical determination of its solubility, empowering researchers to generate precise and reliable data.

Molecular Structure and Physicochemical Drivers of Solubility

This compound is a molecule that incorporates both polar and non-polar functionalities, a common feature in modern drug candidates. Understanding its structure is paramount to predicting its behavior in various solvents.

-

Molecular Formula: C₁₅H₁₆N₂O[1]

-

Molecular Weight: 240.30 g/mol [1]

-

Key Structural Features:

-

Polar Groups: A primary aromatic amine (-NH₂) and a secondary amide linkage (-C(=O)NH-). These groups are capable of acting as both hydrogen bond donors and acceptors, predisposing the molecule to interactions with polar solvents.

-

Non-Polar Regions: A phenyl ring and a phenylethyl tail. These substantial hydrocarbon regions contribute to the molecule's hydrophobicity and favor interactions with non-polar solvents through van der Waals forces.

-

The solubility of this compound is dictated by the energetic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. The fundamental principle of "like dissolves like" serves as our primary guide.[2][3] Polar solvents will preferentially solvate the polar amine and amide groups, while non-polar solvents will interact more favorably with the aromatic and alkyl portions.

Sources

An In-depth Technical Guide on the Mechanism of Action of 4-amino-N-(2-phenylethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-amino-N-(2-phenylethyl)benzamide is a molecule belonging to the benzamide class of compounds, which has garnered significant interest in medicinal chemistry due to the established biological activities of related analogs. This guide synthesizes the current understanding of the probable mechanism of action for this compound, primarily focusing on its role as a histone deacetylase (HDAC) inhibitor. Drawing from extensive research on benzamide-containing pharmaceuticals, this document will elucidate the structural basis for its interaction with HDAC enzymes, the downstream cellular consequences of this inhibition, and the experimental methodologies required to validate these claims. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and its derivatives.

Introduction: The Therapeutic Potential of Benzamide Scaffolds

The benzamide structural motif is a cornerstone in modern pharmacology, present in a diverse array of therapeutic agents with applications ranging from antipsychotics to antiemetics. More recently, benzamide derivatives have emerged as a promising class of anti-cancer agents. Their mechanism of action in oncology is often attributed to the inhibition of histone deacetylases (HDACs), a family of enzymes pivotal in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is a hallmark of many cancers, leading to the aberrant silencing of tumor suppressor genes. By inhibiting these enzymes, benzamide-containing molecules can restore normal patterns of gene expression, inducing cell cycle arrest, differentiation, and apoptosis in malignant cells.

This guide focuses on the specific compound this compound, providing a detailed exploration of its hypothesized mechanism of action as an HDAC inhibitor.

The Primary Target: Histone Deacetylases (HDACs)

Histone deacetylases are a class of enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on the N-terminal tails of histones. This deacetylation leads to a more condensed chromatin structure, rendering the DNA less accessible to transcription factors and thereby repressing gene expression. There are four classes of HDACs, with Class I, II, and IV being zinc-dependent metalloenzymes, making them susceptible to inhibition by molecules that can chelate this crucial zinc ion.

The inhibition of HDACs, particularly Class I isoforms (HDAC1, 2, and 3), is a validated therapeutic strategy in oncology. Small molecule HDAC inhibitors have shown efficacy in treating various hematological and solid tumors.

Proposed Mechanism of Action of this compound as an HDAC Inhibitor

Based on the extensive literature on benzamide derivatives as HDAC inhibitors, the proposed mechanism of action for this compound centers on its ability to interact with the active site of HDAC enzymes. The canonical pharmacophore for a benzamide-based HDAC inhibitor consists of three key components: a zinc-binding group, a linker region, and a cap group that interacts with the surface of the enzyme.

In the case of this compound:

-

Zinc-Binding Group: The benzamide moiety itself is the critical zinc-binding group. The nitrogen and oxygen atoms of the amide can form a bidentate coordination with the zinc ion located at the bottom of the catalytic pocket of the HDAC enzyme. This interaction is fundamental to inhibiting the deacetylase activity.

-

Linker Region: The phenylethyl group serves as the linker, occupying the hydrophobic tunnel of the HDAC active site. The length and composition of this linker are crucial for determining the potency and isoform selectivity of the inhibitor.

-

Cap Group: The 4-amino group on the benzamide ring can be considered part of the cap group, which interacts with residues at the rim of the active site. This interaction helps to properly orient the molecule within the binding pocket and can contribute to isoform selectivity.

The binding of this compound to the HDAC active site blocks the entry of the natural acetylated lysine substrate, thereby preventing deacetylation.

Downstream Cellular Consequences of HDAC Inhibition

The inhibition of HDACs by this compound is expected to trigger a cascade of cellular events, ultimately leading to anticancer effects. These include:

-

Histone Hyperacetylation: The most direct consequence is the accumulation of acetylated histones, leading to a more open chromatin structure.

-

Reactivation of Tumor Suppressor Genes: The relaxed chromatin allows for the transcription of previously silenced tumor suppressor genes, such as p21^(WAF1/CIP1), which can induce cell cycle arrest.

-

Induction of Apoptosis: HDAC inhibition can also promote apoptosis (programmed cell death) by upregulating the expression of pro-apoptotic proteins and downregulating anti-apoptotic proteins.

-

Inhibition of Angiogenesis: Some HDAC inhibitors have been shown to suppress the formation of new blood vessels, which are essential for tumor growth and metastasis.

Experimental Validation of the Mechanism of Action

To rigorously validate the proposed mechanism of action of this compound, a series of biochemical and cell-based assays are required.

In Vitro HDAC Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified HDAC isoforms.

Protocol:

-

Reagents and Materials:

-

Recombinant human HDAC isoforms (e.g., HDAC1, 2, 3)

-

Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)

-

Developer solution (e.g., Trichostatin A as a positive control)

-

Assay buffer (e.g., Tris-based buffer with appropriate salts)

-

This compound (test compound)

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. In a 96-well plate, add the HDAC enzyme, the fluorogenic substrate, and the test compound or control. c. Incubate the plate at 37°C for a specified time (e.g., 60 minutes). d. Stop the reaction by adding the developer solution. e. Read the fluorescence intensity using a plate reader (e.g., excitation at 360 nm, emission at 460 nm). f. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Data Presentation:

| Compound | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) |

| This compound | To be determined | To be determined | To be determined |

| Trichostatin A (Positive Control) | Known value | Known value | Known value |

Western Blot Analysis of Histone Acetylation

This assay assesses the ability of the compound to induce histone hyperacetylation in cultured cells.

Protocol:

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., a human colon cancer cell line) to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

-

Protein Extraction and Quantification:

-

Lyse the cells to extract total protein.

-

Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane to prevent non-specific antibody binding. c. Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-β-actin). d. Wash the membrane and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP). e. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Cell-Based Assays for Anticancer Activity

A suite of cell-based assays can be employed to evaluate the downstream effects of HDAC inhibition.

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo®): To determine the cytotoxic or cytostatic effects of the compound on cancer cells.

-

Cell Cycle Analysis (by Flow Cytometry): To investigate if the compound induces cell cycle arrest at specific phases (e.g., G1/S or G2/M).

-

Apoptosis Assay (e.g., Annexin V/PI staining by Flow Cytometry): To quantify the induction of apoptosis.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzamide derivatives as HDAC inhibitors is highly dependent on their chemical structure. Key SAR insights for this class of compounds include:

-

The 4-amino group: This group is often crucial for activity, potentially forming hydrogen bonds with residues at the entrance of the active site.

-

The linker: The length and flexibility of the linker between the benzamide and the cap group significantly influence potency and isoform selectivity.

-

Substitutions on the phenylethyl ring: Modifications to this ring can modulate the hydrophobic interactions within the active site tunnel.

Further SAR studies on this compound, involving systematic modifications of these structural features, will be essential for optimizing its activity and developing more potent and selective analogs.

Conclusion

The available evidence strongly suggests that the primary mechanism of action for this compound is the inhibition of histone deacetylases. Its chemical structure aligns well with the established pharmacophore for benzamide-based HDAC inhibitors. The proposed binding mode involves chelation of the active site zinc ion by the benzamide moiety, with the phenylethyl linker occupying the hydrophobic tunnel. This inhibition is expected to lead to histone hyperacetylation, reactivation of tumor suppressor genes, and ultimately, anticancer effects such as cell cycle arrest and apoptosis. The experimental protocols outlined in this guide provide a robust framework for validating this mechanism and further characterizing the therapeutic potential of this promising compound. Future research should focus on detailed enzymatic and cellular studies to confirm its HDAC inhibitory profile and elucidate its full spectrum of biological activities.

References

- At this time, there are no specific peer-reviewed publications detailing the mechanism of action of this compound as an HDAC inhibitor. The information presented is based on the well-established mechanism of action of the broader class of benzamide-containing HDAC inhibitors.

-

Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry. [Link]

-

Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. PubMed Central. [Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]

-

Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology. [Link]

-

PubChem Entry for this compound. National Center for Biotechnology Information. [Link]

An In-depth Technical Guide to the Biological Activity of 4-amino-N-(2-phenylethyl)benzamide

This guide provides a detailed technical overview of the biological activities of the benzamide derivative, 4-amino-N-(2-phenylethyl)benzamide. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological potential of this compound. This document synthesizes current knowledge, explains the rationale behind experimental approaches, and provides actionable protocols for further investigation.

Introduction: The Chemical and Pharmacological Context of this compound

This compound (PubChem CID: 847754) is a small molecule belonging to the versatile class of benzamides, a scaffold known for a wide range of biological activities.[1] Structurally, it is a derivative of procainamide, a well-known antiarrhythmic agent that has also been studied for its effects on DNA methylation. The key structural difference is the replacement of the diethylaminoethyl side chain of procainamide with a phenylethyl group. This modification significantly alters the molecule's lipophilicity and steric profile, suggesting a distinct pharmacological profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H16N2O | PubChem[1] |

| Molecular Weight | 240.30 g/mol | PubChem[1] |

| CAS Number | 61251-99-8 | PubChem[1] |

| XLogP3 | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

The initial interest in this compound stems from its potential to modulate epigenetic mechanisms, specifically DNA methylation.[2] This guide will delve into the known biological activities of this compound, with a primary focus on its role as a DNA hypomethylating agent. Furthermore, we will explore its potential as a histone deacetylase (HDAC) inhibitor and its prospective anticancer activities, drawing parallels with other structurally related benzamides.

Core Biological Activity: Modulation of DNA Methylation

The most significant reported biological activity of this compound is its ability to modulate DNA methylation.[2] This positions the compound as a potential epigenetic modifier.

Mechanism of Action: DNA Hypomethylation

Research indicates that this compound may exert its effects by influencing the activity of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns.[2] The proposed mechanism involves the inhibition of DNMTs, leading to a reduction in the methylation of CpG islands in gene promoter regions. This hypomethylation can lead to the reactivation of tumor suppressor genes that were silenced by hypermethylation, a common event in cancer.

The rationale for investigating this compound as a DNA methylation modulator stems from studies on its parent compound, procainamide. While procainamide itself has been shown to have DNA hypomethylating effects, the structural modification in this compound is thought to influence its binding affinity and inhibitory potential against DNMTs.[2]

Caption: Experimental workflow for a DNMT activity assay.

Protocol: In Vitro DNMT Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits, such as those from Abcam and Epigentek. [3]

-

Plate Preparation: Use a 96-well plate coated with a DNA substrate rich in CpG dinucleotides.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Include a known DNMT inhibitor (e.g., 5-azacytidine) as a positive control and a vehicle control (e.g., DMSO). [4]3. Enzyme Reaction: Add nuclear extract or purified DNMT enzyme to each well, followed by the test compound or controls.

-

Initiation of Methylation: Add a solution containing the methyl donor, S-adenosylmethionine (SAM), to initiate the reaction. Incubate at 37°C for a specified time (e.g., 1-2 hours).

-

Detection of Methylation:

-

Wash the wells to remove non-bound components.

-

Add a capture antibody that specifically recognizes 5-methylcytosine.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a colorimetric substrate and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the percentage of DNMT inhibition for each concentration of the test compound and determine the IC50 value.

Potential Biological Activity: Histone Deacetylase (HDAC) Inhibition

While direct evidence is pending, the benzamide scaffold is a well-established pharmacophore for HDAC inhibitors. [5][6]Many structurally similar compounds have demonstrated potent HDAC inhibitory activity, suggesting that this compound warrants investigation in this area.

Rationale for Investigation

HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. [7]HDAC inhibitors cause hyperacetylation of histones, which relaxes chromatin structure and allows for the expression of tumor suppressor genes. [7]The 2-aminophenyl group, present in some potent benzamide HDAC inhibitors, is a key structural feature for activity. [8]Although this compound has a 4-amino group, its potential to interact with the active site of HDACs should be explored.

Caption: Potential mechanism of action of this compound as an HDAC inhibitor.

Experimental Protocol: In Vitro HDAC Activity Assay (Fluorometric)

The following is a generalized protocol for assessing the HDAC inhibitory potential of this compound. [5][6]

-

Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3).

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Assay buffer.

-

Developer solution.

-

-

Procedure:

-

In a 96-well black microplate, add the test compound or a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

-

Add the HDAC enzyme and incubate to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate at 37°C.

-

Stop the reaction by adding the developer solution, which cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

-

Data Analysis: Calculate the percentage of HDAC inhibition for each concentration and determine the IC50 value.

Potential Anticancer Activity and Cytotoxicity Profiling

Given its potential to modulate DNA methylation and inhibit HDACs, this compound is a candidate for investigation as an anticancer agent. Many benzamide derivatives have demonstrated cytotoxicity against various cancer cell lines. [9][10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Culture: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Summary and Future Directions

This compound is a promising small molecule with demonstrated potential as a DNA hypomethylating agent. Its structural similarity to known HDAC inhibitors also suggests that it may possess activity against these enzymes. The primary focus of future research should be to:

-

Obtain quantitative data on its DNMT inhibitory activity against specific DNMT isoforms.

-

Conduct comprehensive screening against a panel of HDAC isoforms to determine its inhibitory profile and selectivity.

-

Evaluate its in vitro anticancer activity across a diverse range of cancer cell lines.

-

Perform in vivo studies in relevant animal models to assess its therapeutic efficacy and pharmacokinetic properties.

The protocols and conceptual frameworks provided in this guide offer a solid foundation for the continued investigation of this compound as a potential therapeutic agent.

References

- BenchChem. (n.d.). Application of 3,5-Dimethoxybenzamide as a Histone Deacetylase (HDAC) Inhibitor: Application Notes and Protocols.

- Bio-protocol. (n.d.). Measurement of DNA methyltransferase activity.

- Saito, A., Yamashita, T., Mariko, Y., Nosaka, Y., Tsurumi, K., Akiyama, T., ... & Nakagawa, H. (1999). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry, 42(16), 3094–3102.

- Abcam. (n.d.). DNMT Activity Assay Kit (Colorimetric) (ab113467).

- Keyhanfar, M., & Asgari, D. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry, 16(4), 223-239.

- Zheng, Y., & Li, J. (2018). DNA Methyltransferase Activity Assays: Advances and Challenges. Theranostics, 8(1), 239–255.

- ecrins-therapeutics. (n.d.). 4-Amino-N-(2-phenylethyl)benzenesulfonamide.

- EpiGentek. (n.d.). EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit.

- Gawade, R. L., Chakravarty, D. K., Debgupta, J., Sangtani, E., Narawade, S., Gonnade, R. G., ... & Deobagkar, D. D. (2016). Comparative study of dG affinity vs. DNA methylation modulating properties of side chain derivatives of procainamide: insight into its DNA hypomethylating effect. RSC Advances, 6(7), 5350-5358.

- EpiGentek. (2022). EpiQuik™ DNA Methyltransferase Activity/Inhibition Assay Kit (Fluorometric).

- Szyf, M. (2009). Epigenetics, DNA Methylation, and Chromatin Modifying Drugs. Annual Review of Pharmacology and Toxicology, 49, 243-263.

- Bioinformatics Centre, Savitribai Phule Pune University. (n.d.). SCIENTIFIC PUBLICATIONS.

- Biba, R., Kaiser, M., Brun, R., & Gademann, K. (2019). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules, 24(12), 2270.

- BenchChem. (n.d.). Application Notes and Protocols for 2-Aminobenzamide Derivatives as HDAC Inhibitors.

- ResearchGate. (n.d.). Joyashish DEBGUPTA | Post Doctoral Research Associate | Ph. D. (Chemistry).

- Zhou, J., & He, H. H. (2011). A Map of Minor Groove Shape and Electrostatic Potential from Hydroxyl Radical Cleavage Patterns of DNA. Journal of the American Chemical Society, 133(41), 16345–16353.

- ResearchGate. (n.d.). Benzamide inhibitors of HDAC 1 and 2.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 847754, this compound.

- Al-Qaisi, J. A., Al-Hiari, Y. M., Al-Zoubi, R. M., & Al-Masri, I. M. (2022). Design, Synthesis, in silico Study and Prelimi- nary Cytotoxic Evaluation of New N-(Benzimidaz- ol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Pharmakeftiki, 34(2), 79-96.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22040493, N-(2-aminoethyl)-4-(2-phenylethynyl)benzamide.

- ResearchGate. (n.d.). N-Benzyl, N-phenethyl and N-benzyloxybenzamide derivatives inhibit amyloid-beta (Aβ42) aggregation and mitigate Aβ42-induced neurotoxicity.

- Sigma-Aldrich. (n.d.). DNA Methyltransferase Inhibitor.

- Reaction Biology. (n.d.). DNA Methyltransferase Inhibitors.

Sources

- 1. This compound | C15H16N2O | CID 847754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biocompare.com [biocompare.com]

- 4. reactionbiology-com.3dcartstores.com [reactionbiology-com.3dcartstores.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]

4-Amino-N-(2-phenylethyl)benzamide: A Technical Guide to its Function as a DNA Methylation Modulator

For: Researchers, Scientists, and Drug Development Professionals

Abstract

DNA methylation is a pivotal epigenetic modification implicated in the regulation of gene expression and the pathogenesis of numerous diseases, most notably cancer. The reversible nature of this process has made DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining methylation patterns, attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of 4-amino-N-(2-phenylethyl)benzamide , a derivative of procainamide, which has been identified as a potent modulator of DNA methylation. Drawing upon key research findings, this document elucidates the compound's proposed mechanism of action, details its synthesis, and provides comprehensive, field-proven protocols for evaluating its biological activity. This guide is intended to serve as a critical resource for researchers in oncology, epigenetics, and medicinal chemistry, facilitating further investigation into this promising class of compounds.

Introduction: The Epigenetic Landscape and the Promise of DNMT Inhibition

The epigenetic regulation of gene expression is a dynamic process that allows for heritable changes in gene function without altering the underlying DNA sequence. A key mechanism in this regulation is DNA methylation, the covalent addition of a methyl group to the C5 position of cytosine residues, typically within CpG dinucleotides. This modification is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs). Aberrant DNA methylation patterns, particularly hypermethylation of tumor suppressor gene promoters, are a hallmark of cancer, leading to transcriptional silencing and contributing to tumorigenesis.

The clinical success of DNMT inhibitors such as azacitidine and decitabine has validated the therapeutic potential of targeting this pathway. However, the search for novel, non-nucleoside inhibitors with improved specificity and reduced toxicity remains a critical endeavor in oncological drug discovery. Procainamide, a well-known antiarrhythmic drug, has been shown to exhibit DNA hypomethylating activity, albeit at relatively high concentrations. This has spurred interest in developing more potent analogues.

This guide focuses on a promising derivative, This compound , which has demonstrated superior DNA hypomethylating effects and cytotoxicity in cancer cell lines compared to its parent compound. We will delve into the scientific underpinnings of its activity and provide the necessary technical framework for its synthesis and evaluation.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process. This pathway involves the initial formation of an amide bond between 4-nitrobenzoyl chloride and phenethylamine, followed by the reduction of the nitro group to a primary amine. This approach allows for high yields and straightforward purification of the final product.

Synthetic Pathway Overview

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Nitro-N-(2-phenylethyl)benzamide

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

-

Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. To this, add a solution of 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous DCM dropwise over 15-20 minutes. The formation of a precipitate (triethylamine hydrochloride) will be observed.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 4-nitro-N-(2-phenylethyl)benzamide by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve the purified 4-nitro-N-(2-phenylethyl)benzamide (1.0 equivalent) in ethanol.

-

Reduction: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and neutralize with a saturated solution of NaHCO₃. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography to yield this compound as a solid.

Mechanism of Action: A DNA-Centric Approach to Methylation Modulation

Research into procainamide and its derivatives suggests a mechanism of action that is distinct from the covalent trapping of DNMT enzymes exhibited by nucleoside analogues. The prevailing hypothesis for this compound is that it acts as a non-covalent inhibitor of DNMT1 through its interaction with DNA.

Molecular Docking and DNA Interaction

Molecular docking studies have indicated that this compound preferentially interacts with deoxyguanosine (dG) bases within the minor groove of DNA, particularly in CpG-rich regions[1]. This binding is thought to be stabilized by a combination of hydrogen bonding and π-π stacking interactions between the aromatic rings of the compound and the DNA bases.

Caption: Proposed mechanism of DNMT1 inhibition.

By binding to the minor groove, this compound is thought to alter the local DNA conformation. This structural perturbation may hinder the ability of DNMT1 to recognize and bind to its target CpG sites, thereby inhibiting the transfer of a methyl group from S-adenosylmethionine (SAM) to the cytosine base. This non-covalent, DNA-centric mechanism represents a promising strategy for achieving selective DNMT inhibition.

In Vitro Evaluation: Protocols for Assessing Biological Activity

A series of in vitro assays are essential to characterize the biological effects of this compound. The following protocols provide a framework for assessing its cytotoxicity, its impact on global DNA methylation, and its direct inhibitory effect on DNMT activity.

Cell Culture

The human breast cancer cell line MCF-7 is a well-established model for these studies, as it has been used in the initial characterization of this compound's activity[1].

-

Cell Line: MCF-7 (ATCC® HTB-22™)

-

Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/mL human recombinant insulin and 10% fetal bovine serum (FBS).

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is indicative of their viability.

Protocol:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Global DNA Methylation Assay

An ELISA-based global DNA methylation assay can be used to quantify the overall level of 5-methylcytosine (5-mC) in the genome.

Protocol:

-

Cell Treatment and DNA Extraction: Treat MCF-7 cells with a sub-lethal concentration of this compound (e.g., below the IC₅₀ value) for 48-72 hours. Extract genomic DNA using a commercially available kit.

-

Assay Procedure: Utilize a global DNA methylation ELISA kit (e.g., from Epigentek, Abcam, or similar suppliers) and follow the manufacturer's instructions. This typically involves:

-

Binding of genomic DNA to the assay wells.

-

Incubation with a primary antibody specific for 5-mC.

-

Incubation with a secondary enzyme-linked antibody.

-

Addition of a colorimetric substrate and measurement of absorbance.

-

-

Data Analysis: Quantify the amount of 5-mC in treated versus untreated cells based on a standard curve. Express the results as a percentage of global methylation.

In Vitro DNMT1 Inhibition Assay

A direct enzymatic assay is crucial to confirm that the observed hypomethylation is due to the inhibition of DNMT1 activity.

Protocol:

-

Assay Principle: Use a commercially available DNMT1 inhibitor screening kit (e.g., from Cayman Chemical, Abcam, or Epigentek). These assays typically employ a methyl-accepting DNA substrate and a methyl donor (SAM). The activity of DNMT1 is measured by quantifying the amount of methylated DNA produced.

-

Inhibition Assay: Perform the assay according to the manufacturer's protocol, including a range of concentrations of this compound.

-

Data Analysis: Calculate the percentage of DNMT1 inhibition for each concentration of the compound and determine the IC₅₀ value.

Data Summary and Interpretation

The following table summarizes the expected outcomes from the in vitro assays based on the reported activity of this compound[1].

| Assay | Cell Line | Expected Outcome | Key Parameter |

| Cytotoxicity (MTT) | MCF-7 | Dose-dependent decrease in cell viability. | IC₅₀ |

| Global DNA Methylation | MCF-7 | Significant reduction in the percentage of global 5-mC at sub-lethal concentrations compared to control. | % Hypomethylation |

| DNMT1 Inhibition | N/A | Dose-dependent inhibition of recombinant human DNMT1 activity. | IC₅₀ |

Interpretation of Results:

-

A potent IC₅₀ value in the MTT assay indicates significant cytotoxic effects on cancer cells.

-

A substantial decrease in global DNA methylation at non-toxic concentrations suggests a specific epigenetic-modulating activity.

-

A low IC₅₀ value in the DNMT1 inhibition assay provides direct evidence that the compound targets this enzyme.

Collectively, these data would strongly support the role of this compound as a promising DNA methylation modulator with therapeutic potential.

Future Directions and Conclusion

The evidence presented in this guide positions this compound as a compelling lead compound for the development of novel epigenetic therapies. Its distinct, non-covalent mechanism of action may offer advantages over existing DNMT inhibitors.

Future research should focus on:

-

Gene-specific methylation analysis: Investigating the effect of the compound on the methylation status of specific tumor suppressor genes.

-

In vivo efficacy studies: Evaluating the anti-tumor activity of the compound in animal models of cancer.

-

Pharmacokinetic and toxicological profiling: Assessing the drug-like properties and safety profile of the compound.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing further analogues to optimize potency and selectivity.

References

-